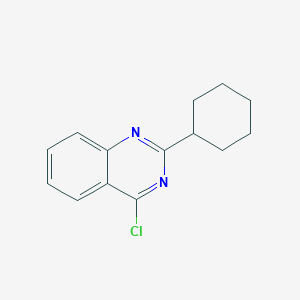

4-Chloro-2-cyclohexylquinazoline

Description

Historical Context of Quinazoline (B50416) Research

The journey of quinazoline chemistry began in 1869 when Griess first prepared a derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. chemicalbook.com This initial discovery was followed by the first reported synthesis of the parent quinazoline molecule by August Bischler and Lang in 1895, which they achieved through the decarboxylation of quinazoline-2-carboxylic acid. rlavie.com A significant advancement came in 1903 when Siegmund Gabriel synthesized quinazoline from o-nitrobenzylamine. rlavie.com This process involved the reduction of the starting material to 2-aminobenzylamine, which was then condensed with formic acid to yield dihydroquinazoline, and subsequent oxidation produced quinazoline. rlavie.com The name "quinazoline" itself was proposed in 1887 by Widdege, noting its isomeric relationship with cinnoline (B1195905) and quinoxaline. prepchem.com These early synthetic efforts laid the groundwork for what would become a burgeoning field of chemical research.

Significance of Quinolines and Quinazolines in Heterocyclic Chemistry Research

Quinolines and their aza-derivatives, quinazolines, are of paramount importance in heterocyclic chemistry, largely due to their prevalence in natural products and their utility as scaffolds in medicinal chemistry. cenmed.comgoogle.com The quinazoline nucleus is considered a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. cenmed.comgoogle.com This has led to the synthesis of a vast library of quinazoline derivatives with a wide array of substitution patterns. scispace.com The chemical versatility of the quinazoline ring system allows for functionalization at various positions, enabling the fine-tuning of molecular properties. scispace.com This inherent adaptability has made quinazolines a focal point for synthetic chemists exploring new methodologies and for medicinal chemists in the design of novel therapeutic agents. researchgate.netnih.gov

Rationale for Investigating 4-Chloro-2-cyclohexylquinazoline as a Specific Chemical Entity

The investigation of this compound as a specific chemical entity is primarily driven by its potential as a key synthetic intermediate. The quinazoline scaffold itself is of high interest, and the specific substituents on this compound, a chloro group at position 4 and a cyclohexyl group at position 2, confer particular reactivity and structural characteristics.

The chlorine atom at the C4 position of the quinazoline ring is a crucial feature. This position is known to be highly susceptible to nucleophilic aromatic substitution reactions. scispace.comnih.govnih.gov The chloro group acts as an excellent leaving group, facilitating the introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, to generate a diverse range of 4-substituted quinazoline derivatives. scispace.comresearchgate.netresearchgate.net This reactivity is a cornerstone of modern synthetic strategies for creating libraries of potential biologically active molecules. nih.gov

The cyclohexyl group at the C2 position also plays a significant role. This bulky, non-aromatic group influences the steric and electronic properties of the molecule. Its presence can modulate the reactivity of the quinazoline core and, more importantly, can have a substantial impact on the physical, chemical, and biological properties of the final products derived from it. The investigation of this compound, therefore, allows researchers to explore how this specific lipophilic substituent at C2 affects the subsequent chemical transformations and the characteristics of the resulting novel compounds.

The synthesis of such a compound generally follows established protocols for 4-chloroquinazolines. This typically involves the initial synthesis of the corresponding 2-substituted-quinazolin-4(3H)-one, in this case, 2-cyclohexylquinazolin-4(3H)-one. This precursor is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the 4-position with a chlorine atom. prepchem.comresearchgate.net

In essence, this compound is a valuable building block. Its study is not necessarily for its own sake, but for its utility in constructing more complex molecules with potentially interesting and useful properties, a common and vital practice in the field of synthetic organic and medicinal chemistry.

Compound Information Table

| Compound Name |

| This compound |

| 2-cyano-3,4-dihydro-4-oxoquinazoline |

| Quinazoline-2-carboxylic acid |

| Quinazoline |

| o-Nitrobenzylamine |

| 2-Aminobenzylamine |

| Dihydroquinazoline |

| Cinnoline |

| Quinoxaline |

| 4-Chloro-2-cyclopropylquinazoline |

| 4-Chloro-2-methylquinazoline |

| 4-Chloro-2-phenylquinazoline |

| 2-Cyclohexylquinazolin-4(3H)-one |

| Thionyl chloride |

| Phosphorus oxychloride |

Chemical Data for Selected Quinazoline Derivatives

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-cyclohexylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2/c15-13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCCPGKJLTWKNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC3=CC=CC=C3C(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Cyclohexylquinazoline

Precursor Synthesis and Derivatization Strategies

The assembly of 4-Chloro-2-cyclohexylquinazoline begins with the independent preparation of its constituent building blocks: a cyclohexyl moiety and a suitably functionalized phenyl group, which will ultimately form the heterocyclic quinazoline (B50416) ring.

Synthesis of Cyclohexyl-Containing Intermediates

The introduction of the 2-cyclohexyl group typically originates from cyclohexanecarboxylic acid or its derivatives. A common and efficient method to activate the carboxylic acid for subsequent reactions is its conversion to an acid chloride.

Table 1: Synthesis of Cyclohexanecarbonyl Chloride

| Starting Material | Reagent | Conditions | Product | Yield |

| Cyclohexanecarboxylic acid | Thionyl chloride (SOCl₂) | Reflux | Cyclohexanecarbonyl chloride | >99% conversion chemicalbook.com |

Preparation of Phenyl Derivatives

The quinazoline ring system is constructed from an ortho-substituted aniline (B41778) derivative. 2-Aminobenzonitrile (B23959) is a widely utilized precursor for this purpose. researchgate.net Several synthetic routes to 2-aminobenzonitrile have been developed from various starting materials.

One effective method involves the dehydration of 2-aminobenzamide (B116534). This transformation can be achieved using reagents like phenylphosphonic dichloride in pyridine (B92270), which has been shown to produce 2-aminobenzonitrile in high yields without requiring protection of the amino group. chemicalbook.comresearchmap.jp Another approach is the reduction of 2-nitrobenzonitrile, for which reducing agents such as zinc dust in a hydrochloric acid medium have proven effective, offering a simplified process. google.com

Table 2: Selected Synthetic Routes to 2-Aminobenzonitrile

| Starting Material | Reagent(s) | Key Conditions | Product | Yield | Reference |

| 2-Aminobenzamide | Phenylphosphonic dichloride, Pyridine | Heat at 60 °C | 2-Aminobenzonitrile | 96% | researchmap.jp |

| 2-Nitrobenzonitrile | Zinc dust, Hydrochloric acid | 20-30 °C, then neutralization | 2-Aminobenzonitrile | 95% | google.com |

| Isatin | Hydroxylamine hydrochloride, then POCl₃ | Reflux in dioxane, then heat at 70°C | 2-Aminobenzonitrile | 82% | guidechem.com |

Cyclization Reactions for the Quinazoline Core Formation

With the precursors in hand, the next critical phase is the construction of the heterocyclic quinazoline core. This is achieved through cyclization reactions that unite the cyclohexyl and phenyl components.

Classical Condensation Approaches

The most conventional method for forming the 2-cyclohexyl-substituted quinazolinone core involves the condensation of the previously synthesized precursors. In a typical procedure, 2-aminobenzonitrile or 2-aminobenzamide is reacted with cyclohexanecarbonyl chloride. The reaction initially forms an N-acylated intermediate, such as N-(2-cyanophenyl)cyclohexanecarboxamide. This intermediate then undergoes an intramolecular cyclization, often promoted by treatment with an acid or base, to yield 2-cyclohexylquinazolin-4(3H)-one . This quinazolinone is the direct precursor to the final target compound. nih.govnih.gov

The general strategy follows a well-established pattern for quinazolinone synthesis, where an anthranilic acid derivative is acylated and subsequently cyclized. nih.govmdpi.com

Contemporary Multi-Component Reactions

Modern synthetic chemistry emphasizes efficiency, atom economy, and the rapid generation of molecular diversity, leading to the development of multi-component reactions (MCRs) for the synthesis of heterocyclic scaffolds like quinazolinones. nih.gov

The Ugi four-component reaction (Ugi-4CR) represents a powerful tool in this domain. Although a direct MCR for this compound is not prominently documented, related strategies for polycyclic quinazolinones have been developed. These methods involve reacting components like an o-bromobenzoic acid, an o-cyanobenzaldehyde, an isocyanide, and ammonia (B1221849) in a single pot, followed by a subsequent cyclization step to form the quinazolinone core. nih.govacs.org Such approaches highlight the potential for building complex quinazolinone structures in a highly convergent manner. acs.org

Other innovative methods include the use of carbon dioxide (CO₂) as a C1 source for the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles, often facilitated by ionic liquids. researchgate.netclockss.org Additionally, protocols using hydrogen peroxide (H₂O₂) as a green oxidant with dimethyl sulfoxide (B87167) (DMSO) as a carbon source have been developed for creating the quinazolin-4(3H)-one scaffold from 2-aminobenzamides. acs.org These methods represent the frontier of sustainable and efficient synthesis in this area.

Halogenation and Substitution Pathways for 4-Chloro Functionalization

The final step in the synthesis is the conversion of the keto group of the 2-cyclohexylquinazolin-4(3H)-one into the desired 4-chloro functionality. This transformation is a critical step that activates the molecule for further nucleophilic substitution reactions if desired, but in this case, it represents the final product.

This halogenation is typically achieved by treating the 2-cyclohexylquinazolin-4(3H)-one with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this purpose. nih.govsigmaaldrich.comresearchgate.net The reaction is often carried out by heating the quinazolinone in an excess of POCl₃, sometimes in the presence of a base like pyridine or diisopropylethylamine. researchgate.netmdpi.com Thionyl chloride (SOCl₂) can also be used, often with a catalytic amount of dimethylformamide (DMF). researchgate.net

The reaction proceeds through the formation of a phosphorylated intermediate at the oxygen atom, which is then displaced by a chloride ion to yield the final product, This compound . nih.gov The reaction conditions, such as temperature and the presence of a base, can be controlled to manage the formation of intermediates and ensure a clean conversion to the final chlorinated product. nih.govsigmaaldrich.com

Table 3: Common Reagents for Chlorination of Quinazolinones

| Substrate | Reagent(s) | Conditions | Product | Reference(s) |

| 2-Substituted-quinazolin-4(3H)-one | Phosphorus oxychloride (POCl₃) | Heat/Reflux (70-90 °C) | 4-Chloro-2-substituted-quinazoline | nih.gov, researchgate.net |

| 2-Substituted-quinazolin-4(3H)-one | Thionyl chloride (SOCl₂), DMF | Reflux | 4-Chloro-2-substituted-quinazoline | researchgate.net |

Direct Chlorination Methods

Direct chlorination of the keto group at the 4-position of 2-cyclohexylquinazolin-4(3H)-one is the most common and straightforward method to obtain this compound. This transformation is typically achieved using strong chlorinating agents that can convert the amide functionality into a chloro-substituted imine.

Commonly employed chlorinating agents include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). nih.govresearchgate.net The reaction with phosphorus oxychloride is often carried out at elevated temperatures, and the use of a tertiary amine base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), can facilitate the reaction by neutralizing the generated hydrochloric acid. nih.gov The reaction proceeds through the formation of a phosphate (B84403) intermediate, which is subsequently displaced by a chloride ion. nih.gov

Alternatively, thionyl chloride can be used for the chlorination, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). researchgate.net The DMF acts as a catalyst by forming the Vilsmeier reagent, which is a more potent chlorinating species.

| Chlorinating Agent | Typical Reaction Conditions | Key Considerations | Plausible Yield Range |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Neat or in a high-boiling solvent (e.g., toluene), reflux temperature (110-120 °C), often with a tertiary amine base. nih.govresearchgate.net | Excess POCl₃ is often used as both reagent and solvent. The workup requires careful quenching of the excess reagent with ice water. | 70-90% |

| Thionyl chloride (SOCl₂) | Neat or in an inert solvent (e.g., dichloromethane, chloroform), reflux temperature (70-80 °C), with catalytic DMF. researchgate.net | SOCl₂ is volatile and corrosive. The reaction produces SO₂ and HCl as byproducts, requiring good ventilation. | 75-95% |

Nucleophilic Substitution Strategies at Position 4

The chlorine atom at the 4-position of this compound is highly susceptible to nucleophilic aromatic substitution (SNAᵣ). This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a wide range of functional groups. The electron-withdrawing nature of the quinazoline ring system facilitates the attack of nucleophiles at this position.

A variety of nucleophiles, including amines, alcohols, and thiols, can readily displace the chloride ion. Reactions with primary and secondary amines are particularly common, leading to the formation of 4-aminoquinazoline derivatives. nih.govresearchgate.net These reactions are often carried out in a suitable solvent, such as isopropanol (B130326), ethanol, or acetonitrile (B52724), and may be heated to drive the reaction to completion. The use of a base is sometimes necessary to neutralize the hydrochloric acid generated during the reaction.

| Nucleophile | Typical Product | Illustrative Reaction Conditions |

|---|---|---|

| Primary/Secondary Amines (e.g., anilines, alkylamines) | 4-Aminoquinazoline derivatives | Reflux in isopropanol or ethanol, often with a non-nucleophilic base like DIPEA. nih.gov |

| Alcohols/Phenols | 4-Alkoxy/Aryloxyquinazoline derivatives | Reaction with the corresponding sodium or potassium alkoxide/phenoxide in an anhydrous solvent like THF or DMF. |

| Thiols/Thiophenols | 4-Thioether quinazoline derivatives | Reaction with the corresponding sodium or potassium thiolate in a polar aprotic solvent. |

Catalytic Approaches in this compound Synthesis

While traditional methods are effective, catalytic approaches offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

Metal-Catalyzed Transformations

Metal-catalyzed reactions, particularly those involving palladium, have become powerful tools in the synthesis of quinazoline derivatives. While direct metal-catalyzed synthesis of this compound is not widely reported, palladium-catalyzed cross-coupling reactions on the 4-chloroquinazoline (B184009) core are extensively documented. For instance, Suzuki, Heck, and Sonogashira couplings can be employed to introduce new carbon-carbon bonds at the 4-position, starting from this compound.

Furthermore, metal catalysts can be employed in the synthesis of the quinazolinone precursor. For example, a palladium-catalyzed carbonylative cyclization of o-haloanilines with a suitable cyclohexyl-containing component could be a potential route.

Organocatalytic and Biocatalytic Strategies

Organocatalysis has emerged as a powerful, metal-free alternative in organic synthesis. For the synthesis of the quinazolinone precursor, organocatalytic methods, such as those employing proline or its derivatives, could potentially catalyze the initial condensation step. Recent research has highlighted the use of organocatalysts in the synthesis of quinazolinones under mild conditions. nih.govfrontiersin.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach. While the direct biocatalytic chlorination of a quinazolinone is not yet a standard method, enzymatic resolutions could be employed to obtain enantiomerically pure precursors. The development of specific halogenases could, in the future, enable the direct and selective chlorination of the quinazolinone ring.

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process.

Solvent-Free and Aqueous Media Syntheses

Solvent-free reaction conditions, often in combination with microwave irradiation, have been shown to be highly effective for the synthesis of quinazoline derivatives. nih.govresearchgate.net These methods can significantly reduce reaction times, improve yields, and eliminate the need for volatile and often toxic organic solvents. The synthesis of the 2-cyclohexylquinazolin-4(3H)-one precursor could potentially be achieved under solvent-free conditions by heating a mixture of the reactants, possibly with a solid-supported catalyst.

The use of water as a reaction medium is another key aspect of green chemistry. While the chlorination step itself is not compatible with aqueous media due to the reactivity of the chlorinating agents with water, some steps in the synthesis of the quinazolinone precursor could potentially be carried out in water. For example, the initial condensation reaction to form the quinazolinone ring has been reported to proceed in aqueous media under certain conditions. acs.org

| Green Approach | Potential Application in Synthesis | Advantages |

|---|---|---|

| Microwave-Assisted Solvent-Free Synthesis | Synthesis of 2-cyclohexylquinazolin-4(3H)-one from anthranilamide and cyclohexanecarbaldehyde. nih.govresearchgate.net | Reduced reaction times, higher yields, elimination of solvent waste. |

| Aqueous Media Synthesis | Initial condensation steps for the formation of the quinazolinone ring. acs.org | Environmentally benign solvent, improved safety, and often simpler workup procedures. |

Microwave-Assisted and Ultrasonic-Promoted Reactions

Microwave irradiation and sonication have emerged as powerful tools in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been successfully applied to the preparation of quinazolinone derivatives. sci-hub.catrsc.orgnih.govdoaj.org A general and efficient green method involves the iron-catalyzed cyclization of 2-halobenzoic acids with amidines under microwave irradiation. sci-hub.catrsc.org This approach can be adapted for the synthesis of 2-cyclohexylquinazolin-4(3H)-one. For instance, the reaction of a 2-halobenzoic acid with cyclohexanecarboxamidine in the presence of an iron catalyst and a base, when subjected to microwave heating, can afford the desired quinazolinone. The use of water as a solvent further enhances the green credentials of this protocol. sci-hub.catrsc.org

Another microwave-assisted approach involves the condensation of 2-aminobenzamide with cyclohexanecarboxaldehyde (B41370). While specific examples for the cyclohexyl derivative are not prevalent in the literature, analogous reactions with various aldehydes have been shown to proceed efficiently under microwave irradiation, often in solvent-free conditions or with the use of solid supports like montmorillonite (B579905) K-10. nih.gov

The subsequent chlorination of 2-cyclohexylquinazolin-4(3H)-one to this compound can also potentially be accelerated by microwave heating. While specific literature for this transformation under microwave conditions is scarce, the general chlorination reaction using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) could be significantly expedited.

Ultrasonic-Promoted Reactions

Ultrasonic irradiation provides an alternative energy source for promoting chemical reactions through the phenomenon of acoustic cavitation. This technique has been utilized for the synthesis of quinazoline and its derivatives. nih.govresearchgate.net An environmentally friendly approach involves the Bischler cyclization, which can be adapted to produce a variety of substituted quinazolines under mild, sonochemical conditions. nih.gov

Furthermore, the synthesis of quinazolin-4(1H)-ones has been reported via a three-component reaction of 2-aminobenzonitrile, an aldehyde (such as cyclohexanecarboxaldehyde), and an ammonium (B1175870) source, catalyzed by a natural and efficient catalyst like citric acid under ultrasound irradiation. researchgate.net This method presents a clean and safe route for the preparation of the quinazolinone precursor at room temperature. researchgate.net

The application of ultrasound to the chlorination step has not been extensively reported for this specific class of compounds. However, sonication is known to enhance mass transfer and accelerate heterogeneous reactions, which could be beneficial for the reaction of the solid quinazolinone with a chlorinating agent.

| Method | Reactants | Conditions | Product | Key Findings | Reference |

| Microwave-Assisted | 2-halobenzoic acid, Cyclohexanecarboxamidine | Iron catalyst, Base, Water or DMF, Microwave irradiation | 2-Cyclohexylquinazolin-4(3H)-one | Green, rapid, and efficient method; applicable to a broad range of substrates. | sci-hub.catrsc.org |

| Microwave-Assisted | 2-Aminobenzamide, Cyclohexanecarboxaldehyde | Montmorillonite K-10, Solvent-free, Microwave irradiation | 2-Cyclohexylquinazolin-4(3H)-one | Shorter reaction times and cleaner reactions compared to conventional heating. | nih.gov |

| Ultrasonic-Promoted | 2-Aminobenzonitrile, Cyclohexanecarboxaldehyde, Ammonium source | Citric acid, Room temperature, Ultrasound irradiation | 2-Cyclohexylquinazolin-4(1H)-one | Environmentally benign, excellent efficiency, and short reaction times. | researchgate.net |

| Ultrasonic-Promoted | General Bischler Cyclization | Mild conditions, Ultrasound irradiation | Substituted Quinazolines | Environmentally friendly and mild access to diverse quinazolines. | nih.gov |

Deep Eutectic Solvents and Ionic Liquid Applications

The use of deep eutectic solvents (DESs) and ionic liquids (ILs) as alternative reaction media aligns with the principles of green chemistry, offering advantages such as low volatility, high thermal stability, and recyclability.

Deep Eutectic Solvents (DES)

Deep eutectic solvents, typically formed by mixing a quaternary ammonium salt with a hydrogen bond donor, have been successfully employed in the synthesis of quinazolinones. nih.govrsc.orgnih.govresearchgate.net A mild and green protocol for the synthesis of substituted quinazolinones involves the DES-mediated cyclization of anthranilamides with aldehydes. rsc.orgresearchgate.net For the synthesis of 2-cyclohexylquinazolin-4(3H)-one, 2-aminobenzamide could be reacted with cyclohexanecarboxaldehyde in a suitable DES, such as one based on choline (B1196258) chloride and urea. nih.gov These solvents can act as both the reaction medium and a catalyst. nih.gov

Research has shown that the choice of DES components can significantly influence the reaction yield. For instance, a choline chloride:urea (1:2) mixture has been found to be effective for the synthesis of 2-mercaptoquinazolin-4(3H)-ones, a related class of compounds. nih.gov The combination of DES with ultrasonic irradiation has also been reported to afford good to excellent yields of quinazolinone derivatives. nih.gov

Ionic Liquid (IL) Applications

Ionic liquids are salts with low melting points that have been extensively investigated as green solvents and catalysts in a wide range of organic transformations, including the synthesis of quinazolines. mdpi.comnih.govrsc.org Acidic ionic liquids can be particularly effective, acting as both the solvent and the catalyst, which simplifies the workup process and reduces reaction times. rsc.org

The chlorination step could also potentially be carried out in an ionic liquid. Although not widely documented for this specific transformation, the unique properties of ILs could offer advantages in terms of reaction control and catalyst recycling. For example, basic ionic liquids have been used to catalyze the synthesis of quinazolinones from 2-aminobenzonitrile and carbon dioxide. mdpi.comnih.gov

| Solvent Type | Reactants | Conditions | Product | Key Findings | Reference |

| Deep Eutectic Solvent | 2-Aminobenzamide, Cyclohexanecarboxaldehyde | Choline chloride:urea, Heating or Ultrasonication | 2-Cyclohexylquinazolin-4(3H)-one | DES acts as both solvent and catalyst; recyclable and biodegradable. | nih.govnih.gov |

| Deep Eutectic Solvent | Anthranilamide, Aliphatic/Aromatic Aldehydes | L-(+)-tartaric acid:N,N'-dimethylurea, Heating | Substituted Quinazolinones | Mild and greener protocol with good to excellent yields. | rsc.orgresearchgate.net |

| Ionic Liquid | Anthranilic acid derivative, Nitrile | Acidic Ionic Liquid, Heating | Quinazolinone intermediate | Ionic liquid acts as both catalyst and solvent; easy workup. | rsc.org |

| Ionic Liquid | 2-Aminobenzonitrile, CO₂ | Basic Ionic Liquid, Heating | Quinazoline-2,4(1H,3H)-dione | Efficient transformation at atmospheric pressure. | mdpi.comnih.gov |

Chemical Reactivity and Mechanistic Studies of 4 Chloro 2 Cyclohexylquinazoline

Nucleophilic Aromatic Substitution Reactions at the 4-Position

The most characteristic reaction of 4-chloroquinazolines is the nucleophilic aromatic substitution (SNAr) at the C4 position. The presence of the electron-withdrawing nitrogen atoms in the pyrimidine (B1678525) ring activates the chloro-substituent towards displacement by a variety of nucleophiles.

Theoretical studies on related 2,4-dichloroquinazoline (B46505) systems provide insight into the high reactivity of the 4-position. Density Functional Theory (DFT) calculations have shown that the carbon atom at the 4-position of the quinazoline (B50416) ring has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the 2-position. researchgate.netnih.govmdpi.com This makes the C4 carbon more susceptible to nucleophilic attack. These computational findings are supported by a lower calculated activation energy for nucleophilic attack at this position, explaining the observed regioselectivity. researchgate.netnih.gov

Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic data for the nucleophilic aromatic substitution on 4-chloro-2-cyclohexylquinazoline are not extensively reported in the peer-reviewed literature. General principles of SNAr reactions suggest that the reaction rate is dependent on the concentration of both the quinazoline substrate and the nucleophile, following second-order kinetics. The reaction mechanism is generally considered to be a two-step process involving the formation of a Meisenheimer complex as a reaction intermediate. However, for some related heterocyclic systems, a concerted mechanism has also been proposed. koreascience.kr

The thermodynamics of the substitution are generally favorable, driven by the formation of a more stable C-N, C-O, or C-S bond at the expense of the C-Cl bond. The specific Gibbs free energy change would, however, be dependent on the specific nucleophile and solvent system employed.

Influence of Nucleophile Structure on Reactivity

The structure and nature of the nucleophile play a significant role in the outcome of the substitution reaction at the 4-position of the quinazoline ring. Generally, electron-rich nucleophiles exhibit higher reactivity towards 4-chloroquinazolines. For instance, primary aliphatic amines and anilines with electron-donating groups react readily to yield the corresponding 4-aminoquinazolines. mdpi.com In contrast, electron-poor amines may require more forcing conditions, such as higher temperatures or the use of microwave irradiation, to achieve comparable yields. mdpi.com

While systematic studies on a wide range of nucleophiles specifically with this compound are not available, the following table provides a generalized overview of the expected reactivity based on studies with analogous 4-chloroquinazolines.

| Nucleophile Type | Example | Expected Reactivity with this compound |

| Primary Aliphatic Amines | Butylamine | High |

| Secondary Aliphatic Amines | Diethylamine | High |

| Primary Aromatic Amines (electron-rich) | p-Anisidine | Moderate to High |

| Primary Aromatic Amines (electron-poor) | p-Nitroaniline | Low to Moderate |

| Alcohols/Phenols | Sodium Methoxide | Moderate (requires strong base) |

| Thiols | Sodium Thiophenoxide | High |

Reactions Involving the Cyclohexyl Moiety

The cyclohexyl group at the 2-position of the quinazoline ring is a saturated, non-aromatic moiety. Its reactivity is expected to be characteristic of alkanes, although the proximity of the aromatic quinazoline ring could potentially influence its chemical behavior.

Stereochemical Investigations of Cyclohexyl Transformations

There is a lack of published research on the stereochemical investigations of transformations involving the cyclohexyl group in this compound. Such studies would be pertinent if, for instance, chiral centers were introduced on the cyclohexyl ring through substitution or oxidation reactions.

Oxidative and Reductive Modifications

Specific studies on the oxidative and reductive modification of the cyclohexyl moiety in this compound have not been reported. In principle, the cyclohexyl group could undergo oxidation to introduce a hydroxyl or keto group, potentially leading to cyclohexanol (B46403) or cyclohexanone (B45756) derivatives. Such reactions would likely require strong oxidizing agents. Conversely, reduction of the cyclohexyl ring is not a typical transformation under standard conditions as it is already a saturated system.

Reactions of the Quinazoline Nitrogen Atoms

The quinazoline ring contains two nitrogen atoms, N1 and N3. These nitrogen atoms are generally nucleophilic and can participate in reactions such as alkylation or quaternization. In the case of this compound, the electronic environment of these nitrogens is influenced by the substituents at the 2- and 4-positions.

Studies on related quinazolinone systems have shown that N-alkylation can occur, and the regioselectivity of this reaction (N1 vs. N3) can be influenced by the reaction conditions and the structure of the substrate. uw.edurepec.org However, specific studies detailing the reactions of the quinazoline nitrogen atoms in this compound are not present in the current body of scientific literature.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental reactions for modifying the quinazoline core. While specific studies on this compound are not prevalent in the literature, the reactivity of related 4-chloroquinazolines and quinazolinones provides a strong basis for predicting its behavior. The nitrogen atoms in the quinazoline ring can be targeted for alkylation or acylation, though the C4-chloro substituent is the most common site for nucleophilic substitution.

N-arylation of 4-chloroquinazolines, for instance, has been effectively used to synthesize 4-anilinoquinazolines. nih.gov Microwave-assisted, base-free amination reactions have been developed that are compatible with a range of anilines, including those with ortho-substituents. nih.gov These reactions proceed efficiently in a mixture of THF and water, highlighting a sustainable approach to C-N bond formation at the C4 position. nih.gov

In a similar vein, the N-alkylation of 2-chloro-4(3H)-quinazolinone has been optimized to achieve regioselectivity, exclusively affording the N-alkylated product. rsc.org This process is a key step in the modular synthesis of 2,N3-disubstituted 4-quinazolinones. rsc.orgdndi.org The choice of base and solvent is critical in directing the regioselectivity of these alkylation reactions. juniperpublishers.comorganic-chemistry.org

The following table summarizes representative N-alkylation and N-arylation reactions on related quinazoline scaffolds, which can be considered analogous to the potential reactivity of this compound.

| Reactant | Reagent | Conditions | Product | Yield (%) | Reference |

| 4-chloro-6-halo-2-phenylquinazoline | o-toluidine | THF/H₂O, Microwave, 2 h | 6-halo-2-phenyl-N-(o-tolyl)quinazolin-4-amine | 74-78 | nih.gov |

| 2-chloro-4(3H)-quinazolinone | methyl bromoacetate | Optimized | N-alkylated isomer | - | rsc.org |

| 4-bromo-NH-1,2,3-triazole | alkyl halides | K₂CO₃, DMF | 2-substituted 4-bromo-1,2,3-triazole | - | organic-chemistry.org |

Ring-Opening and Rearrangement Pathways

The quinazoline ring is generally stable, but under certain conditions, it can undergo ring-opening or rearrangement reactions. These transformations can lead to the formation of novel heterocyclic systems.

While there is no specific literature detailing the ring-opening of this compound, studies on other heterocyclic systems provide insights into potential pathways. For example, the reaction of thiazoline (B8809763) fused 2-pyridones with alkyl halides in the presence of a base can lead to the opening of the thiazoline ring. nih.gov A similar nucleophilic attack on the quinazoline ring of this compound, potentially followed by fragmentation, could be envisaged, although this remains a hypothetical pathway.

Rearrangement reactions of related nitrogen-containing heterocycles have also been documented. A notable example is the rearrangement of indazolium salts to form 1,2-dihydroquinazolines. organic-chemistry.org This reaction proceeds through the cleavage of a N-N bond and subsequent intramolecular nucleophilic addition. organic-chemistry.org Another example is the Wittig rearrangement observed in 2-(2-benzyloxyphenyl)oxazolines, which competes with intramolecular cyclization. mdpi.com

The table below outlines examples of ring-opening and rearrangement reactions in related heterocyclic systems, suggesting potential, though unconfirmed, reaction pathways for this compound.

| Reactant | Conditions | Product | Reaction Type | Reference |

| Thiazoline fused 2-pyridones | Alkyl halide, Cs₂CO₃ | N-alkenyl functionalized 2-pyridones | Ring-opening | nih.gov |

| Indazolium salts | Base, Toluene, 70°C | 1,2-dihydroquinazolines | Rearrangement | organic-chemistry.org |

| 2-(2-benzyloxyphenyl)oxazoline | Strong base (BuLi) | Rearranged oxazoline | rsc.orgresearchgate.net-Wittig Rearrangement | mdpi.com |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving the quinazoline scaffold is crucial for optimizing reaction conditions and designing new synthetic routes.

Transition State Analysis

The nucleophilic aromatic substitution (SNAr) at the C4 position of 4-chloroquinazolines is a key reaction. Kinetic studies on the reaction of 4-chloroquinazoline (B184009) with amines suggest that the mechanism can be borderline between a concerted and a stepwise pathway. researchgate.net The structure of the transition state and the role of hydrogen bonding between the electrophile and the nucleophile are critical in determining the reaction's feasibility and route. researchgate.net

Computational studies using Density Functional Theory (DFT) have been employed to analyze the transition states of related reactions. For the nucleophilic attack of aniline (B41778) on 2,4-dichloroquinazoline, DFT calculations show that the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.com Analysis of the transition states for attack at both the C2 and C4 positions reveals that the activation energy is lower for substitution at the C4 position, explaining the observed regioselectivity. mdpi.com

The following table summarizes key findings from transition state analyses of reactions on related quinazoline systems.

| Reactant | Nucleophile | Method | Key Finding | Reference |

| 4-chloroquinazoline | Aniline, Hydrazine | Kinetic studies | Borderline concerted/stepwise mechanism; role of H-bonding in transition state | researchgate.net |

| 2,4-dichloroquinazoline | Aniline | DFT calculations | Lower activation energy for nucleophilic attack at C4 vs. C2 | mdpi.com |

Computational Elucidation of Reaction Mechanisms

Computational chemistry offers powerful tools to elucidate the intricate details of reaction mechanisms involving quinazoline derivatives. nih.govnih.govresearchgate.net DFT calculations have been instrumental in understanding the rearrangement of indazolium salts to 1,2-dihydroquinazolines. organic-chemistry.org These studies revealed that the reaction pathway is governed by the energy barriers of the ring-closing step and the stability of the resulting product. The selective formation of 1,2-dihydroquinazolines is attributed to a lower energy barrier and greater stability of the main reaction pathway compared to potential side reactions. organic-chemistry.org

Quantum mechanical cluster approaches based on DFT have also been used to investigate enzymatic reactions involving structures analogous to quinazolines, providing detailed understanding of the catalytic mechanism. nih.gov Such computational approaches can shed light on the role of specific residues in stabilizing transition states and influencing stereospecificity.

The table below presents examples of how computational methods have been used to elucidate reaction mechanisms for transformations involving quinazoline-related structures.

| Reaction | Computational Method | Key Insights | Reference |

| Rearrangement of indazolium salts | DFT | Reaction pathway determined by ring-closing energy barriers and product stability. | organic-chemistry.org |

| Nucleophilic aromatic substitution on 2,4-dichloroquinazoline | DFT | C4 position is more susceptible to nucleophilic attack due to a higher LUMO coefficient. | mdpi.com |

| Dihydropyrimidinase catalysis | QM Cluster Approach (DFT) | Elucidation of the multi-step reaction mechanism and the role of active site residues. | nih.gov |

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about the molecular structure and connectivity of 4-Chloro-2-cyclohexylquinazoline.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for establishing the covalent framework and spatial arrangement of atoms within the molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to assemble the quinazoline (B50416) and cyclohexyl fragments and link them together.

COSY: This experiment would reveal the proton-proton (¹H-¹H) coupling networks within the cyclohexyl ring and the aromatic quinazoline system, confirming the adjacencies of protons on neighboring carbon atoms.

HSQC: This technique correlates directly bonded proton and carbon nuclei, allowing for the definitive assignment of each proton signal to its corresponding carbon atom in both the cyclohexyl and quinazoline moieties.

HMBC: By detecting longer-range couplings between protons and carbons (typically over two to three bonds), HMBC is instrumental in connecting the different structural fragments. Key correlations would be expected between the protons of the cyclohexyl ring and the C2 carbon of the quinazoline core, as well as between the quinazoline protons and their neighboring carbons, unequivocally establishing the substitution pattern.

These 2D NMR techniques, when used in concert, provide a detailed and unambiguous map of the molecular structure of this compound.

Solid-State NMR Applications

While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) can offer insights into the structure and dynamics of this compound in its crystalline form. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material, revealing information about molecular packing, polymorphism, and the local environment of the atoms in the crystal lattice. Comparing solid-state and solution-state NMR data can also illuminate conformational changes that occur upon dissolution.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound, confirming its chemical formula (C₁₄H₁₅ClN₂). The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the mass spectrum would serve as a definitive indicator of a chlorine-containing compound.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₅ClN₂ |

| Monoisotopic Mass | 246.0924 u |

| Average Mass | 246.738 u |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion, providing detailed information about the compound's structure and stability. The fragmentation of this compound would likely proceed through several characteristic pathways, including the loss of the cyclohexyl group, cleavage of the quinazoline ring, and elimination of a chlorine radical or hydrogen chloride. The analysis of these fragment ions allows for a piece-by-piece reconstruction of the molecule, further corroborating the structure determined by NMR.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending of different chemical bonds.

For this compound, key vibrational bands would include:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=N (quinazoline) | Stretching | 1650-1550 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-Cl | Stretching | 800-600 |

The combination of IR and Raman spectroscopy provides a comprehensive overview of the functional groups present in the molecule, offering further confirmation of its structure.

Characteristic Functional Group Frequencies

Spectroscopic analysis, particularly Fourier-transform infrared (FT-IR) spectroscopy, is instrumental in identifying the functional groups within a molecule. For this compound, characteristic vibrational frequencies confirm the presence of its key structural components. The quinazoline core gives rise to several strong absorption bands. nih.gov Aromatic ring stretching vibrations for the quinazoline system are typically observed in the regions of 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹. nih.gov

The spectra also display bands from C–H stretching and bending vibrations. Aromatic C-H stretching from the benzene (B151609) part of the quinazoline ring typically appears above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the cyclohexyl group are expected in the 2950-2850 cm⁻¹ range. Furthermore, the C-Cl stretching vibration gives a characteristic band in the fingerprint region, typically between 800 and 600 cm⁻¹. The C=N stretching vibration of the quinazoline ring is also a key identifier, often found around 1593 cm⁻¹.

Table 1: Characteristic FT-IR Frequencies for this compound Moiety

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | > 3000 | |

| Aliphatic C-H | Stretching | 2950 - 2850 | mdpi.com |

| Quinazoline Ring | C=C & C=N Stretching | 1635 - 1475 | nih.gov |

| C-Cl | Stretching | 800 - 600 | N/A |

Intermolecular Interaction Analysis

The study of intermolecular interactions provides insight into how molecules recognize and assemble with each other in the condensed phase. While specific 2D-NMR or other solution-phase studies on this compound are not widely documented, the types of potential interactions can be inferred from its structure. The primary interactions governing the assembly of similar chloro-substituted nitrogen heterocycles are weak hydrogen bonds and other non-covalent forces.

Single-Crystal X-ray Diffraction for Solid-State Structure

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, analysis of closely related structures, such as other 2,4-disubstituted quinazolines and chloroquinolines, provides a robust model for its expected solid-state conformation and packing. nih.govsioc-journal.cn

Molecular Conformation and Torsion Angles

The three-dimensional structure of this compound is defined by the planar quinazoline ring system and the non-planar cyclohexyl substituent. The cyclohexyl ring is expected to adopt a stable chair conformation, as this minimizes steric and torsional strain. nih.gov

The key conformational flexibility arises from the rotation around the single bond connecting the cyclohexyl ring to the quinazoline core (the C2-C_cyclohexyl bond). The orientation of the cyclohexyl ring relative to the planar quinazoline system is described by one or more torsion angles. For example, in related structures, the torsion angle defining the twist between a substituent and the heterocyclic ring can vary, leading to either extended or folded molecular conformations in the solid state. nih.gov In the case of this compound, the specific torsion angle would determine the spatial relationship between the two ring systems.

Table 2: Expected Torsion Angles in this compound

| Torsion Angle | Description | Expected Value Range (°) |

|---|---|---|

| N1-C2-C_cyclohexyl-C_cyclohexyl | Defines the orientation of the cyclohexyl ring relative to the quinazoline plane | ±60 to ±180 (anti or synclinal) |

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this compound would arrange themselves into a three-dimensional lattice to maximize packing efficiency and stabilize intermolecular interactions. Based on analyses of similar chloro-substituted heterocycles, the crystal packing would likely be dominated by a combination of weak hydrogen bonds and π-π stacking. nih.govsioc-journal.cn

It is anticipated that C-H···N interactions would link molecules into chains or dimers, with a hydrogen atom from a cyclohexyl or aromatic C-H group interacting with one of the nitrogen atoms of a neighboring quinazoline ring. Additionally, C-H···Cl interactions may provide further stability. A significant contribution to the lattice energy is also expected from π-π stacking between the electron-deficient quinazoline rings of adjacent molecules, likely arranged in an offset or slipped-parallel fashion to minimize electrostatic repulsion.

Table 3: Plausible Intermolecular Interactions in Solid-State this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Weak Hydrogen Bond | C-H (cyclohexyl/aromatic) | N (quinazoline) | 2.2 - 2.8 (H···N) |

| Weak Hydrogen Bond | C-H (cyclohexyl/aromatic) | Cl | 2.6 - 3.0 (H···Cl) |

Polymorphism Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. The search of the current scientific literature reveals no specific studies dedicated to the polymorphism of this compound. While many organic molecules, particularly those with conformational flexibility and multiple hydrogen bond donors/acceptors, are prone to polymorphism, the existence of different crystalline forms for this specific compound has not been reported. The investigation of polymorphism would require systematic crystallization experiments under a wide range of conditions, followed by analysis using techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

Computational and Theoretical Chemistry of 4 Chloro 2 Cyclohexylquinazoline

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed analysis of electron distribution, molecular orbital energies, and reactivity, providing a lens into the molecule's inherent chemical nature.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. For 4-Chloro-2-cyclohexylquinazoline, DFT calculations are employed to determine its optimized geometry and electronic properties. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-31+G(d,p). nih.gov This level of theory has been shown to provide reliable results for a variety of organic molecules, including quinazoline (B50416) derivatives. nih.govresearchgate.net

The calculations would begin with the optimization of the ground-state geometry of this compound, leading to the most stable three-dimensional arrangement of its atoms. From this optimized structure, a range of electronic properties can be calculated. These include the distribution of electron density, the dipole moment, and the electrostatic potential map. The electrostatic potential map is particularly insightful, as it highlights regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding potential intermolecular interactions. For instance, DFT calculations on similar chloroquinazoline systems have revealed the influence of substituents on the electronic environment of the quinazoline core. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinazoline ring system, while the LUMO is likely distributed across the heterocyclic ring, influenced by the electron-withdrawing chloro group. The cyclohexyl group, being an alkyl substituent, would have a modest electronic effect. DFT calculations provide precise values for these orbital energies, allowing for a quantitative assessment of the molecule's electronic characteristics and reactivity. nih.gov

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.33 |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations model the movements of atoms and molecules, providing insights into conformational flexibility and the influence of the surrounding environment.

Conformational Landscape Exploration

The cyclohexyl substituent of this compound introduces significant conformational flexibility. The cyclohexane (B81311) ring can adopt various conformations, such as the chair, boat, and twist-boat forms, with the chair conformation being the most stable. Furthermore, the rotational freedom around the single bond connecting the cyclohexyl ring to the quinazoline core allows for different spatial orientations of the two ring systems.

MD simulations can be used to explore this conformational landscape. By simulating the molecule's movements over a period of nanoseconds, it is possible to identify the most populated and energetically favorable conformations. researchgate.netnih.gov This information is crucial for understanding how the molecule might bind to a biological target, as the binding-competent conformation may not be the lowest energy state in isolation. The results of such simulations are often visualized through Ramachandran-like plots or by clustering the trajectories to identify distinct conformational families.

Solvation Effects

The behavior of a molecule can be significantly altered by its solvent environment. MD simulations are an excellent tool for studying these solvation effects. By placing the this compound molecule in a box of explicit solvent molecules (e.g., water), the simulation can model the interactions between the solute and the solvent.

These simulations can reveal the formation of a solvation shell around the molecule and provide information about the average number and orientation of solvent molecules in close proximity. This is particularly important for understanding the molecule's solubility and how it might be presented to a binding site in an aqueous biological environment. The simulations can also calculate the free energy of solvation, which is a key determinant of the molecule's partitioning between different phases.

Structure-Activity Relationship (SAR) Modeling at a Theoretical Level

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. tandfonline.comnih.gov While a full QSAR study requires a dataset of multiple compounds, theoretical SAR principles can be applied to a single molecule like this compound to predict its potential for biological activity and to guide the design of analogs.

Theoretical SAR for this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties. They can be broadly categorized into electronic, steric, and lipophilic descriptors.

Electronic Descriptors: These are derived from quantum chemical calculations and include parameters like HOMO-LUMO energies, dipole moment, and atomic charges. They describe the molecule's ability to participate in electronic interactions.

Steric Descriptors: These relate to the size and shape of the molecule. For this compound, the volume and surface area of the cyclohexyl group would be important steric descriptors.

Lipophilic Descriptors: These describe the molecule's hydrophobicity, which is crucial for its ability to cross cell membranes. The most common lipophilic descriptor is LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

By comparing the calculated descriptors for this compound with those of known active compounds that target a specific biological receptor, it is possible to make an informed prediction about its potential activity. For example, many quinazoline-based drugs are known to be kinase inhibitors. nih.govfrontiersin.org If the descriptors for this compound fall within the range of values associated with active kinase inhibitors, it would be a promising candidate for further investigation.

| Descriptor Class | Descriptor | Hypothetical Value | Potential Implication |

|---|---|---|---|

| Electronic | Dipole Moment | 3.5 D | Moderate polarity, potential for dipole-dipole interactions. |

| Steric | Molecular Volume | 250 ų | Bulky cyclohexyl group may influence binding pocket fit. |

| Lipophilic | LogP | 4.2 | Indicates good lipophilicity, potentially favoring membrane permeability. |

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a cornerstone of rational drug design, providing an abstract representation of the essential steric and electronic features a molecule must possess to interact with a specific biological target. researchgate.net This approach can be broadly categorized into ligand-based and structure-based methods. researchgate.net In the absence of a known receptor structure for this compound, a hypothetical ligand-based pharmacophore model can be constructed to guide the design of analogous compounds.

A pharmacophore model for this compound would likely highlight several key interaction features derived from its unique structural components: the quinazoline core, the 4-chloro substituent, and the 2-cyclohexyl group. These features represent potential points of interaction with a hypothetical receptor.

The key pharmacophoric features hypothesized for this compound are:

Hydrogen Bond Acceptors (HBA): The two nitrogen atoms within the quinazoline ring system are potential hydrogen bond acceptors, capable of forming crucial interactions with hydrogen bond donor groups on a receptor. cmu.ac.th

Aromatic Ring (AR): The benzene (B151609) ring of the quinazoline scaffold provides a planar aromatic region that can engage in π-π stacking or hydrophobic interactions. cmu.ac.th

Halogen Bond Donor/Hydrophobic Feature: The chlorine atom at the 4-position can be considered a hydrophobic feature and also has the potential to act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized in molecular recognition.

These features can be mapped onto the three-dimensional structure of the molecule to create a pharmacophore hypothesis. This model can then be used as a 3D query to screen virtual libraries for other compounds that share the same spatial arrangement of these key features, potentially leading to the discovery of novel ligands with similar interaction profiles.

| Pharmacophoric Feature | Structural Origin in this compound | Potential Interaction Type |

| Hydrogen Bond Acceptor (HBA) 1 | N1 of the quinazoline ring | Hydrogen Bonding |

| Hydrogen Bond Acceptor (HBA) 2 | N3 of the quinazoline ring | Hydrogen Bonding |

| Aromatic Ring (AR) | Benzene moiety of the quinazoline | π-π Stacking, Hydrophobic Interaction |

| Hydrophobic (HY) | Cyclohexyl group at position 2 | Hydrophobic Interaction |

| Halogen/Hydrophobic Feature | Chlorine atom at position 4 | Halogen Bonding, Hydrophobic Interaction |

Quantitative Structure-Activity Relationship (QSAR) Studies (limited to theoretical chemical space, not biological outcomes)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and a specific activity. nih.gov This is achieved by calculating various molecular descriptors that quantify different aspects of a molecule's physicochemical properties. While no experimental activity data for this compound is available in the public domain, a theoretical QSAR analysis can be conceptualized by exploring its chemical space.

The theoretical chemical space of this compound is defined by the range of possible molecular descriptors that can be calculated from its structure. These descriptors fall into several categories:

Constitutional Descriptors: These are the most straightforward descriptors and include molecular weight, number of atoms, number of rings, and number of specific functional groups. They provide basic information about the composition of the molecule.

Topological Descriptors: These 2D descriptors describe the connectivity of atoms within the molecule, such as branching indices and connectivity indices. They provide insights into the size, shape, and degree of branching of the molecule.

Geometrical Descriptors: These 3D descriptors are calculated from the three-dimensional coordinates of the molecule and include information about its size and shape, such as the solvent-accessible surface area and molecular volume.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, such as dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov These are particularly important for understanding how a molecule will interact with its environment.

Hydrophobic Descriptors: The most common hydrophobic descriptor is LogP, which is the logarithm of the partition coefficient between octanol and water. It quantifies the lipophilicity of a molecule, which is a critical factor in its ability to cross cell membranes.

A hypothetical QSAR study for a series of analogs of this compound would involve synthesizing or computationally generating a set of related compounds with variations in their substituents. For each compound, the molecular descriptors would be calculated, and a statistical method, such as multiple linear regression, would be used to build an equation that relates the descriptors to a measured activity. The resulting QSAR model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Constitutional | Molecular Weight | The total mass of the molecule. |

| Number of Rotatable Bonds | Flexibility of the molecule. | |

| Topological | Wiener Index | Branching of the molecular skeleton. |

| Kier & Hall Connectivity Indices | Atom connectivity and branching. | |

| Geometrical | Solvent Accessible Surface Area | The surface area of the molecule accessible to a solvent. |

| Molecular Volume | The three-dimensional space occupied by the molecule. | |

| Electronic | Dipole Moment | The polarity of the molecule. |

| HOMO/LUMO Energies | Electron-donating/accepting capabilities. | |

| Hydrophobic | LogP | Lipophilicity and potential for membrane permeation. |

Derivatization and Chemical Modification Strategies for Analog Generation

Systematic Functionalization of the Quinazoline (B50416) Ring

The quinazoline scaffold is a versatile platform for chemical modification due to its multiple reactive positions. The chlorine atom at the C4 position is a particularly useful handle for introducing a wide array of substituents through nucleophilic substitution reactions.

Introduction of Diverse Substituents at Varying Positions

The introduction of various functional groups at different positions on the quinazoline ring is a key strategy for generating a library of analogs. The C4 position is highly susceptible to nucleophilic attack, making it a primary site for modification. Reactions with amines, anilines, and other nucleophiles can be readily achieved. For instance, N-arylation of 4-chloroquinazolines with substituted anilines can yield a range of 4-anilinoquinazoline (B1210976) derivatives. beilstein-journals.org This class of compounds has been extensively investigated for various biological activities. beilstein-journals.org

Microwave-assisted synthesis has been shown to be an efficient method for the anilination of 4-chloroquinazolines, accommodating a wide range of anilines bearing both electron-donating and electron-withdrawing groups. beilstein-journals.org Beyond the C4 position, other sites on the quinazoline ring, such as C2, C6, and C8, can also be functionalized. For example, the introduction of a phenyl group at C2 and a halogen at C6 has been associated with increased antiproliferative action in some quinazoline derivatives. beilstein-journals.org Electrophilic substitution reactions, such as nitration, can also be employed to introduce substituents, with the expected order of reactivity being at positions 8 > 6 > 5 > 7. nih.gov

| Position | Reaction Type | Example Substituents | Potential Impact |

|---|---|---|---|

| C4 | Nucleophilic Aromatic Substitution | Anilines, Amines, Thiols, Alcohols | Modulation of biological target binding and solubility |

| C2 | Substitution (from precursor) | Aryl, Alkyl groups | Influence on steric and electronic properties |

| C6/C8 | Electrophilic/Nucleophilic Substitution | Halogens, Nitro groups, Aryl groups | Alteration of electronic distribution and metabolic stability |

Heterocyclic Annulation and Fusion Strategies

To explore a broader chemical space, heterocyclic rings can be fused to the quinazoline core. This strategy, known as heterocyclic annulation, can lead to novel polycyclic systems with distinct pharmacological profiles. Various synthetic methods, including Aza-reactions and metal-catalyzed cross-coupling reactions, can be employed to construct these fused systems. nih.gov For example, building upon the quinazoline framework can lead to the synthesis of more complex structures with potentially enhanced biological activities. The specific strategies for annulation would depend on the desired heterocyclic ring and the available reactive sites on the 4-chloro-2-cyclohexylquinazoline precursor.

Modifications of the Cyclohexyl Moiety

The cyclohexyl group at the C2 position also presents opportunities for structural modification to fine-tune the compound's properties.

Ring Expansion and Contraction Reactions

Altering the size of the cycloalkane ring can significantly impact the compound's conformational flexibility and its interaction with biological targets. Ring expansion and contraction reactions are established methods in organic chemistry for such transformations. wikipedia.org For instance, a Tiffeneau–Demjanov rearrangement could potentially be used to expand the cyclohexyl ring to a cycloheptyl ring. Conversely, ring contraction methods, such as the Favorskii rearrangement of a corresponding α-halocyclohexanone derivative, could lead to a cyclopentyl-substituted quinazoline. chemistrysteps.com These reactions often proceed through carbocation or carbenoid intermediates. wikipedia.orgchemistrysteps.com The choice of reaction depends on the desired ring size and the available starting materials. chemistrysteps.com

| Transformation | Reaction Name | General Mechanism |

|---|---|---|

| Cyclohexyl to Cycloheptyl | Tiffeneau–Demjanov Rearrangement | Diazotization of an aminomethylcyclohexane followed by rearrangement |

| Cyclohexyl to Cyclopentyl | Favorskii Rearrangement | Treatment of an α-halocyclohexanone with a base |

Chiral Induction and Stereoselective Synthesis of Analogs

The cyclohexyl moiety is a source of potential stereoisomerism. The synthesis of enantiomerically pure or enriched analogs can be crucial, as different stereoisomers often exhibit distinct biological activities and pharmacokinetic profiles. Chiral induction strategies can be employed to control the stereochemistry of the cyclohexyl ring. researchgate.net This can involve the use of chiral auxiliaries, catalysts, or starting materials. Asymmetric reduction of a cyclohexenone precursor, for example, can lead to the formation of a chiral cyclohexanol (B46403), which can then be further elaborated to the desired quinazoline analog. researchgate.net Remote stereoinduction, where a chiral center influences the stereochemistry of a reaction at a distant site, is another powerful strategy. researchgate.net

Pro-drug and Bio-conjugation Strategies for Chemical Biology Probes

To improve drug delivery, overcome poor solubility, or create tools for chemical biology research, pro-drug and bio-conjugation strategies can be applied to this compound.

A pro-drug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical transformation in the body to release the active compound. nih.gov This approach can be used to enhance properties such as membrane permeability or to target specific tissues. nih.govnih.gov For this compound, a pro-drug could be designed by modifying a key functional group, for example, by attaching a labile promoiety to a synthetically introduced hydroxyl or amino group on the quinazoline or cyclohexyl ring.

Bio-conjugation involves linking the molecule to another chemical entity, such as a fluorescent dye, a peptide, or a nanoparticle. This can transform the compound into a chemical biology probe for studying biological processes or for targeted drug delivery. The principles of bioorthogonal chemistry, which involve reactions that can occur in a biological environment without interfering with native biochemical processes, are particularly relevant for these strategies. rsc.org The chloro group at the C4 position or other introduced functional groups can serve as handles for these conjugation reactions.

Reversible Derivative Formation

The concept of reversible derivative formation, particularly in the context of creating transiently modified compounds, is crucial for developing probes and research tools that can interact with biological systems in a controlled manner. For this compound, the generation of reversible derivatives would likely exploit the inherent reactivity of the C4-Cl bond with specific nucleophiles that can form labile linkages.

One theoretical approach involves the use of nucleophiles that can form bonds susceptible to cleavage under specific physiological or experimental conditions. For instance, reaction with certain sulfur-based nucleophiles could yield thioethers that are designed to be cleaved by changes in redox potential within a cell.

Another strategy could involve the introduction of enzymatically cleavable linkers. By displacing the 4-chloro group with a nucleophile attached to a substrate for a common enzyme (e.g., an esterase or a phosphatase), a derivative is formed that remains intact until it encounters the target enzyme. This approach, while synthetically challenging, offers a high degree of biological specificity.

The table below outlines potential reversible derivatization strategies applicable to the 4-chloroquinazoline (B184009) scaffold.

| Linkage Type | Reacting Nucleophile | Cleavage Condition | Potential Application |

| Thioether | Thiol-containing molecule | Redox changes (e.g., glutathione) | Probes for cellular redox status |

| Ester | Hydroxy-acid | Esterases | Enzyme-responsive probes |

| Carbonate | Hydroxy-chloroformate | pH changes, esterases | pH-sensitive probes |

| Acetal/Ketal | Diol | Acidic pH (e.g., endosomes) | Probes for acidic organelles |

Attachment to Biological Molecules (for research tools, not therapeutic intent)

The 4-chloro position of this compound serves as a versatile anchor for conjugation to biological molecules, thereby creating sophisticated research tools for probing biological systems. This process, known as bioconjugation, leverages the facile displacement of the chloride by nucleophilic functional groups present on biomolecules such as peptides, proteins, and modified nucleic acids. tjpr.org

The primary reaction for this attachment is nucleophilic aromatic substitution (SNAr), where an electron-rich atom from the biological molecule attacks the electron-deficient C4 carbon of the quinazoline ring, leading to the displacement of the chloride ion. Common nucleophiles on biomolecules suitable for this reaction include the primary amines of lysine (B10760008) residues, the thiol group of cysteine residues, and modified N-termini of peptides.

For instance, a peptide could be synthesized with a terminal cysteine residue. The thiol group of this cysteine would then readily react with this compound under mild basic conditions to form a stable thioether linkage. This creates a peptide-quinazoline conjugate that can be used to study the interactions of the quinazoline moiety in a biological context defined by the peptide sequence.

Another advanced application is the creation of photoaffinity probes. This would involve first derivatizing the 4-chloro position with a linker containing a photo-activatable group, such as an azide (B81097). mdpi.com The resulting molecule, a 4-(azido-linker)-2-cyclohexylquinazoline, could then be introduced into a biological system. Upon photo-irradiation, the azide group forms a highly reactive nitrene, which can covalently cross-link to nearby interacting proteins or other biomolecules, allowing for their subsequent identification and characterization. mdpi.com

The following table details common bioconjugation strategies for chloro-heterocyclic compounds like this compound.

| Biological Molecule | Reactive Group on Biomolecule | Resulting Linkage | Example Research Tool |

| Peptide/Protein | Amine (Lysine, N-terminus) | Amino-quinazoline | Peptide-guided molecular probe |

| Peptide/Protein | Thiol (Cysteine) | Thioether | Cysteine-targeted protein labeling |

| Modified Oligonucleotide | Appended amine or thiol | Amino- or thioether-quinazoline | DNA/RNA-targeted probe |

| Carrier Polymer (e.g., Chitosan) | Amine groups | Amino-quinazoline | Nanoparticle-based delivery vehicle for research tjpr.org |

The synthesis of such research tools relies on the predictable reactivity of the 4-chloroquinazoline core, enabling the rational design of molecules to explore complex biological processes. nih.govresearchgate.net

Based on a comprehensive review of available scientific literature, there is currently no specific research data available for the chemical compound this compound within the detailed scope of the requested article outline. Searches for in vitro and pre-clinical mechanistic studies, including enzyme inhibition, receptor binding, and target identification methodologies specifically focusing on this compound, did not yield any relevant results.

Therefore, it is not possible to generate an article that adheres to the provided structure and content requirements, as no published research appears to exist for this particular compound in the specified areas of molecular and biological target engagement.

Exploration of Molecular Interactions and Biological Target Engagement in Vitro and Pre Clinical Mechanistic Studies Only

Target Identification and Validation Methodologies

Chemical Probe Development

Currently, there is a notable absence of published research detailing the specific development and utilization of 4-Chloro-2-cyclohexylquinazoline as a chemical probe. Chemical probes are essential small molecules designed to selectively bind to a specific protein target, enabling the interrogation of that target's biological function. The development process typically involves extensive medicinal chemistry efforts to optimize potency, selectivity, and cell permeability. While the quinazoline (B50416) scaffold is a common feature in many chemical probes targeting a variety of protein classes, particularly kinases, specific data on this compound in this context is not publicly available.

Phenotypic Screening Followed by Target Deconvolution

Phenotypic screening, an approach that identifies compounds inducing a desired change in cellular or organismal phenotype, has become a powerful tool in drug discovery. This is often followed by target deconvolution to identify the molecular target(s) responsible for the observed phenotype.